molecular formula C9H9N3O B2998649 3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole CAS No. 1860966-01-3

3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B2998649
M. Wt: 175.191
InChI Key: XKPQPULXDWVLPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of atoms it contains, and their connectivity .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, the mechanisms of these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. Chemical properties might include acidity or basicity, reactivity with common reagents, and susceptibility to oxidation or reduction .

Scientific Research Applications

Agricultural Chemistry

Research into pyridazinone-substituted 1,3,4-oxadiazoles has shown significant fungicidal activity, offering potential applications in protecting crops against diseases such as wheat leaf rust. These compounds' effectiveness can be attributed to the structural features and the substituents on the oxadiazole ring, providing a foundation for developing new agricultural chemicals with enhanced activity and selectivity (Zou, Lai, Jin, & Zhang, 2002).

Medicinal Chemistry

In medicinal chemistry, 1,3,4-oxadiazole derivatives have shown promise across various therapeutic areas:

  • Antimicrobial Properties : Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated antimicrobial activity. For example, certain derivatives have been synthesized to target and inhibit microbial growth, providing a basis for developing new antimicrobial agents (Shyma, Kalluraya, Peethambar, Telkar, & Arulmoli, 2013).
  • Anticancer Activity : A series of oxadiazole analogues starting from 2-aminopyridine exhibited notable antiproliferative effects against various cancer cell lines, highlighting their potential as anticancer agents. The structural characteristics of these compounds, particularly the presence of the oxadiazole ring, play a critical role in their bioactivity (Ahsan & Shastri, 2015).

Materials Science

Oxadiazoles have also found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Iridium complexes with oxadiazole ligands exhibit high photoluminescence efficiencies, making them suitable for use in OLEDs with low efficiency roll-off. This application demonstrates the versatility of oxadiazole derivatives beyond biomedical uses, extending into advanced materials and electronic devices (Jin, Wang, Xue, Li, Zhang, Liu, Liang, Zheng, & Zuo, 2014).

Safety And Hazards

This involves assessing the compound’s toxicity, flammability, and environmental impact. It’s important to handle all compounds safely and dispose of them properly .

Future Directions

Future research could involve finding new syntheses or applications for the compound, investigating its mechanism of action more thoroughly, or studying its behavior in complex systems .

properties

IUPAC Name

3-methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-3-4-8(5-10-6)9-11-7(2)12-13-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPQPULXDWVLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole

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